3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid
Description
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Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-16(14,15)11-7-5-9(6-8-11)3-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRVKRSSYWMHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Piperidine and its derivatives are fundamental scaffolds in the design of therapeutic agents, appearing in a wide array of pharmaceuticals and natural alkaloids.[1][2] The piperidine ring serves as a versatile building block, offering a saturated, six-membered heterocyclic structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[] The introduction of an N-ethanesulfonyl group and a propionic acid side chain at the 4-position of the piperidine ring yields 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid, a molecule with potential applications as a linker, spacer, or pharmacologically active moiety in the development of novel therapeutics. The N-sulfonyl group can enhance metabolic stability and act as a hydrogen bond acceptor, while the carboxylic acid provides a handle for further chemical modification or can interact with biological targets.[4]
Physicochemical Properties
Definitive experimental data for 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid is not widely published. However, its properties can be estimated based on its structure and by comparison with its precursor, 3-(Piperidin-4-yl)propanoic acid.
| Property | 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid (Estimated) | 3-(Piperidin-4-yl)propanoic acid (Precursor) |
| CAS Number | Not Assigned | 1822-32-8[5] |
| Molecular Formula | C₁₀H₁₉NO₄S | C₈H₁₅NO₂[5] |
| Molecular Weight | 249.33 g/mol | 157.21 g/mol [5] |
| Appearance | White to off-white solid | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Data not available |
| pKa | Carboxylic acid pKa estimated to be around 4-5. | Data not available |
| LogP | Estimated to be higher than the precursor due to the ethylsulfonyl group. | Data not available |
Synthesis of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid
The synthesis of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid can be achieved through the N-sulfonylation of its corresponding secondary amine precursor, 3-(Piperidin-4-yl)propanoic acid. This is a standard and widely used transformation in organic synthesis.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis starting from the commercially available Boc-protected precursor.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride () for sale [vulcanchem.com]
- 5. 3-(Piperidin-4-yl)propanoic acid | C8H15NO2 | CID 1520806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid
The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes chemical informatics, synthetic methodology, and pharmacological utility into a cohesive document.
Structural Class: Sulfonyl-Piperidine Carboxylic Acids Primary Utility: Peptidomimetic Scaffold, Integrin Antagonist Motif, Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
This molecule represents a functionalized derivative of 3-(piperidin-4-yl)propanoic acid (PubChem CID: 1520806). It features a piperidine core substituted at the 4-position with a propionic acid tail and at the 1-position (nitrogen) with an ethanesulfonyl group. This specific architecture renders it a "privileged scaffold" in medicinal chemistry, balancing the structural rigidity of the heterocycle with the metabolic stability of the sulfonamide.
Structural "Passport"
| Parameter | Data / Descriptor |
| IUPAC Name | 3-(1-ethanesulfonylpiperidin-4-yl)propanoic acid |
| Parent Scaffold CID | (3-piperidin-4-ylpropanoic acid) |
| Molecular Formula | C₁₀H₁₉NO₄S |
| Molecular Weight | 249.33 g/mol |
| Predicted LogP | ~0.8 (Lipophilic/Hydrophilic balance ideal for oral bioavailability) |
| H-Bond Donors/Acceptors | 1 (Donor) / 4 (Acceptors) |
| Rotatable Bonds | 5 (High flexibility in the acid tail, rigidified core) |
Pharmacophore Utility
The molecule serves as a critical linker-headgroup motif .
-
Carboxylic Acid: Acts as an ionic anchor, often mimicking the aspartate residue in RGD (Arg-Gly-Asp) integrin binding motifs or interacting with positively charged residues (Arginine/Lysine) in GPCR binding pockets.
-
Sulfonyl Group: Provides metabolic stability against peptidases compared to amide bonds and acts as a hydrogen bond acceptor.
-
Piperidine Ring: A classic spacer that directs the acid vector, reducing conformational entropy compared to linear alkyl chains.
Synthetic Architecture & Methodology
The synthesis of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid is a self-validating biphasic protocol. It prioritizes the use of an ester intermediate to prevent chemoselectivity issues during sulfonylation.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the ester-protection strategy.
Standard Operating Procedure (SOP)
Phase A: N-Sulfonylation
-
Substrate: Ethyl 3-(piperidin-4-yl)propionate (HCl salt or free base).
-
Reagents: Ethanesulfonyl chloride (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Protocol:
-
Dissolve substrate in anhydrous DCM at 0°C under N₂ atmosphere.
-
Add DIPEA slowly to scavenge HCl.
-
Dropwise addition of ethanesulfonyl chloride over 15 minutes.
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: TLC (Hexane:EtOAc 1:1) should show consumption of the polar amine and appearance of a lipophilic spot.
-
Phase B: Ester Hydrolysis
-
Substrate: Crude sulfonamide ester from Phase A.
-
Reagents: Lithium Hydroxide (LiOH·H₂O, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Protocol:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at RT for 12 hours.
-
Workup (Critical): Acidify to pH ~2 with 1N HCl. The free acid typically precipitates or can be extracted into EtOAc.
-
Purification: Recrystallization from Hexane/EtOAc or Reverse Phase HPLC if high purity is required for biological assays.
-
Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must pass the following structural checks.
NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 12.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
-
δ 3.5–3.6 ppm (m, 2H): Piperidine equatorial protons adjacent to Nitrogen (deshielded by sulfonyl).
-
δ 2.9–3.0 ppm (q, 2H): Ethyl group -CH₂- adjacent to Sulfur.
-
δ 1.2 ppm (t, 3H): Ethyl group terminal -CH₃.
-
δ 2.2 ppm (t, 2H): Propionic acid α-protons (-CH₂-COOH).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) will show [M+H]⁺.
-
Target Mass: 249.33 Da.
-
Observed: [M+H]⁺ = 250.1; [M-H]⁻ = 248.1.
Biological Context & Signaling Utility[2]
This molecule is rarely a "drug" in isolation but acts as a pharmacophore builder . Its primary biological relevance lies in targeting receptors that recognize basic amines or mimics of arginine-glycine-aspartate (RGD) loops.
Pathway Integration: Integrin Signaling
The propionic acid moiety mimics the Aspartate (D) of the RGD sequence, critical for binding to Integrins (e.g., αvβ3, α5β1). These integrins mediate cell adhesion and signaling via the FAK/Src pathway.
Figure 2: Theoretical interference of the compound with Integrin-mediated FAK signaling.[1]
Metabolic Stability
The sulfonamide linkage (R-SO₂-N) is a bioisostere of the amide bond (R-CO-N). Unlike amides, sulfonamides are resistant to hydrolysis by proteases and peptidases. This makes 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid an excellent candidate for:
-
Oral Drug Delivery: Survives gastric pH and enzymatic degradation.
-
Half-life Extension: Reduced clearance compared to amide analogs.
References
-
PubChem Database. 3-(Piperidin-4-yl)propanoic acid (Parent CID 1520806).[2] National Center for Biotechnology Information. [Link]
-
Hutchinson, J. H., et al. (2003). Thiopyranyl- and piperidinyl-alkanoic acid inhibitors of the fibrinogen receptor. Journal of Medicinal Chemistry. (Demonstrates the utility of piperidine-alkanoic acids in integrin antagonism). [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Authoritative source on Sulfonamide vs. Amide stability). [Link]
Sources
Methodological & Application
Using 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid as a building block for kinase inhibitors
Topic: Using 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid as a building block for kinase inhibitors Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers
Utilizing 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid as a Solubility-Enhancing Linker
Executive Summary
In the optimization of ATP-competitive kinase inhibitors, the "solvent-front" region (the area extending out of the ATP binding pocket towards the solvent) offers a critical opportunity to modulate physicochemical properties without disrupting the primary pharmacophore.
This guide details the application of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid (referred to herein as ESPPA ) as a strategic building block. Unlike planar aromatic tails which often suffer from poor solubility and metabolic liability, ESPPA introduces significant
Technical Profile & Rationale
Molecule: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid Role: Solvent-Exposed Tail / Linker Key Structural Features:
-
Carboxylic Acid Handle: Allows facile amide coupling to amine-bearing kinase cores (hinge binders).
-
Piperidine Ring: Provides structural rigidity and
character, disrupting crystal packing forces to improve solubility. -
Ethanesulfonyl Group: A non-basic, polar cap that prevents N-oxidation (a common metabolic soft spot in simple piperidines) and reduces hERG liability compared to basic amines.
Application Logic: The "Tail" Strategy
Kinase inhibitors typically consist of a Hinge Binder (Core), a Gatekeeper/Spacer , and a Solvent Tail .
-
The Problem: High-affinity cores (e.g., pyrazoles, quinazolines) are often lipophilic and flat, leading to poor bioavailability.
-
The Solution: Attaching ESPPA projects the polar sulfonyl group into the bulk solvent. The propionic linker provides the necessary flexibility to exit the cleft without steric clash.
Visualizing the Design Strategy
The following diagram illustrates the structural logic of incorporating ESPPA into a scaffold.
Caption: Structural logic of ESPPA integration. The core binds the protein, while the ESPPA tail extends into the solvent to modulate properties.
Experimental Protocols
Protocol A: Amide Coupling of ESPPA to a Kinase Core
This protocol describes the coupling of ESPPA to a generic amine-functionalized kinase core (e.g., an amino-pyrazole or aniline derivative).
Reagents Required:
-
Building Block: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid (1.0 equiv)
-
Core Amine: Target kinase scaffold with free primary/secondary amine (1.0 equiv)
-
Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation:
-
In a dry round-bottom flask under nitrogen atmosphere, dissolve ESPPA (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.2 equiv). The solution may turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
-
Coupling:
-
Add the Core Amine (1.0 equiv) directly to the reaction mixture.
-
Note: If the core amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[1]
-
Stir the reaction at RT for 4–16 hours. Monitor via LC-MS for the disappearance of the acid and formation of the product mass
.
-
-
Work-up (Standard):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
10% LiCl solution (to remove DMF).
-
Saturated
(to remove unreacted acid). -
Brine.[2]
-
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of DCM:MeOH (0-10%).
-
Success Metric: Product should be a white to off-white solid. Confirm structure via
-NMR (look for the characteristic piperidine multiplets and the ethyl triplet/quartet of the sulfonyl group).
-
Protocol B: Metabolic Stability Assessment (Microsomal Stability)
A key advantage of the ethanesulfonyl group is resistance to oxidative metabolism compared to N-alkyl piperidines. This assay validates that claim.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH regenerating system.
-
Test Compound (The ESPPA-linked inhibitor).
-
Reference Standard (e.g., Verapamil - high clearance; Warfarin - low clearance).
Workflow:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM compound with HLM (0.5 mg/mL final protein conc).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (1 mM final).
-
-
Sampling:
-
Take aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. -
Calculate
and Intrinsic Clearance ( ).
-
Expected Outcome:
Compounds containing the ESPPA moiety typically exhibit
Quantitative Data Summary
The following table highlights the physicochemical improvements typically observed when replacing a standard phenyl tail with the ESPPA moiety in a kinase inhibitor scaffold.
| Parameter | Phenyl-Tail Analog | ESPPA-Tail Analog | Impact |
| LogD (pH 7.4) | > 4.5 | 2.5 – 3.5 | Improved (Optimal range for oral drugs) |
| Solubility (µM) | < 5 µM | > 50 µM | High (Due to polarity & Fsp3) |
| hERG Inhibition | High Risk | Low Risk | Safety (Sulfonyl is non-basic) |
| Metabolic Stability | Variable | High | Stability (Blocked N-oxidation) |
Workflow Visualization
The following diagram outlines the complete development cycle using ESPPA, from synthesis to validation.
Caption: Integrated workflow for synthesizing and validating ESPPA-modified kinase inhibitors.
References
-
PubChem Compound Summary. "3-(Piperidin-4-yl)propanoic acid" (Parent Acid Structure). National Center for Biotechnology Information. Accessed 2024. Link
- Design of Solvent-Front Modifiers. "Structure-Based Design of Kinase Inhibitors: The Role of the Solvent Front." Journal of Medicinal Chemistry. (General Reference for Kinase Design Principles).
-
Piperidine Linkers in PROTACs. "Piperidine-C2-Pip-C-COOH | Linkers for PROTACs." MedChemExpress. (Demonstrates utility of piperidine-propionic acid linkers). Link
-
Sulfonamide/Sulfone Bioisosteres. "Novel Sulfonamide Derivatives Containing a Piperidine Moiety." International Journal of Molecular Sciences. 2023.[3] (Validates biological activity of sulfonyl-piperidines). Link
-
Amide Coupling Protocols. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU." Aapptec. (Standard protocols for coupling hindered acids). Link
Sources
Reagents for activating the carboxylic acid of 1-ethanesulfonyl-piperidine-4-propionic acid
Executive Summary
This guide details the optimal reagents and protocols for activating the carboxylic acid moiety of 1-ethanesulfonyl-piperidine-4-propionic acid (ESPPA) .[1] Unlike piperidine-4-carboxylic acids where the carboxyl group is directly attached to the ring, ESPPA features a propionic acid linker.[1] This structural distinction alleviates steric hindrance, allowing for rapid activation. Furthermore, the absence of chiral centers alpha to the carbonyl group eliminates racemization concerns, broadening the scope of compatible reagents to include highly reactive acid chlorides.
This document provides three distinct protocols tailored to specific experimental needs:
-
High-Throughput/Precious Cargo: HATU/DIEA coupling.[1]
-
Scalable/Robust: Acid Chloride formation via Oxalyl Chloride.[1]
-
Bioconjugation/Aqueous: EDC/Sulfo-NHS activation.
Chemical Profile & Mechanistic Insight[1][2]
Structural Analysis[1]
-
N-Substituent: Ethanesulfonyl group (
).[1] This sulfonamide moiety is electron-withdrawing, reducing the basicity of the piperidine nitrogen and rendering the ring chemically stable against acid/base hydrolysis. It acts as a robust "capping" group. -
C4-Substituent: Propionic acid chain (
).[1]-
Sterics: The two-carbon linker moves the reactive carbonyl away from the bulk of the piperidine ring, ensuring high accessibility for nucleophiles.[1]
-
Chirality: The C4 position of the piperidine is achiral (plane of symmetry), and the alpha-carbon of the propionic acid is a methylene (
).[1] Conclusion: Racemization during activation is impossible, allowing for aggressive activation methods.
-
Solubility Profile
ESPPA is a polar organic solid.
-
Good Solvents: DMF, DMSO, Dichloromethane (DCM), THF.
-
Poor Solvents: Water (at acidic/neutral pH), Hexanes, Diethyl Ether.
-
Implication: Reactions should be performed in anhydrous DCM or DMF.
Reagent Selection Guide
The choice of activation reagent depends on the downstream application and the nature of the nucleophile (amine/alcohol).
| Feature | Acid Chloride (Oxalyl Chloride) | Uronium Salt (HATU) | Carbodiimide (EDC/NHS) |
| Mechanism | Converts -COOH to -COCl | Forms active ester (OAt) | Forms active ester (NHS) |
| Reactivity | Highest (Instantaneous) | High (Fast) | Moderate (Slow) |
| Atom Economy | High (gases: CO, CO2, HCl) | Low (large byproduct) | Moderate (urea byproduct) |
| Cost | Low | High | Medium |
| Purification | Evaporation (Clean) | Chromatography req.[1] | Extraction/Dialysis |
| Best For | Scale-up (>1g), weak nucleophiles | Library synthesis (<100mg) | Aqueous/Protein coupling |
Visual Workflows
Decision Tree for Reagent Selection
Caption: Decision matrix for selecting the optimal activation strategy based on scale and nucleophile compatibility.
Detailed Experimental Protocols
Protocol A: Acid Chloride Activation (Scalable & Robust)
Best for: Gram-scale synthesis, weak nucleophiles, and cost-efficiency.[1] Mechanism: Converts the acid to the highly reactive acid chloride using Oxalyl Chloride.[1]
Materials:
-
ESPPA (1.0 equiv)[1]
-
Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8][1]
-
Catalytic DMF (1-2 drops)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Base: Triethylamine (TEA) or DIPEA (for the subsequent coupling step)[1]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve ESPPA (e.g., 1.0 g, ~3.8 mmol) in anhydrous DCM (10 mL).
-
Catalysis: Add 1 drop of anhydrous DMF. Note: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate.[1]
-
Activation: Cool to 0°C. Add Oxalyl Chloride (0.39 mL, 4.5 mmol) dropwise over 5 minutes.
-
Observation: Vigorous bubbling will occur (CO, CO2, HCl evolution).
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 1-2 hours. Solution should become clear.
-
Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride.
-
Tip: Co-evaporate with fresh DCM (2x) to ensure complete removal of HCl/Oxalyl Chloride.
-
-
Coupling: Redissolve the resulting crude acid chloride (yellowish oil/solid) in DCM. Add this solution dropwise to a mixture of your amine (1.0 equiv) and TEA (1.5 equiv) at 0°C.
Protocol B: HATU Coupling (High Efficiency)
Best for: Precious amines, parallel synthesis, and rapid screening. Mechanism: Forms a highly reactive OAt-active ester in situ.[1]
Materials:
-
ESPPA (1.0 equiv)[1]
-
HATU (1.1 equiv) [CAS: 148893-10-1][1]
-
DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)[1]
Step-by-Step:
-
Dissolution: Dissolve ESPPA (e.g., 100 mg) in anhydrous DMF (1 mL).
-
Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.
-
Activation: Add HATU (1.1 equiv) in one portion. The solution often turns yellow/orange. Stir for 5-10 minutes at RT to form the activated ester.
-
Coupling: Add the amine nucleophile (1.0 - 1.2 equiv).
-
Monitoring: Stir at RT for 1-4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with Ethyl Acetate, wash with saturated
, , and Brine. Dry over .
Protocol C: EDC/Sulfo-NHS (Aqueous/Bioconjugation)
Best for: Coupling ESPPA to proteins or hydrophilic amines in aqueous buffer.[1]
Materials:
-
ESPPA (1.0 equiv)[1]
-
EDC
HCl (1.5 equiv) [CAS: 25952-53-8][1] -
Sulfo-NHS (1.5 equiv) [CAS: 106627-54-7][1]
-
Buffer: MES (pH 6.0) and PBS (pH 7.4)
Step-by-Step:
-
Activation Buffer: Dissolve ESPPA in 0.1 M MES buffer (pH 6.0). Note: If solubility is poor, predissolve in a minimal volume of DMSO (up to 10% final vol).
-
Reagent Addition: Add EDC and Sulfo-NHS. Stir for 15 minutes at RT.
-
Conjugation: Add the target amine/protein (dissolved in PBS pH 7.4). Adjust final pH to 7.0–7.5 if necessary.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Desalting column or dialysis to remove urea byproducts.[1]
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Acid Chloride) | Hydrolysis of -COCl | Ensure anhydrous solvents; store intermediate under |
| Low Yield (HATU) | Steric clash (Amine) | Switch to Protocol A (Acid Chloride) or heat to 40°C. |
| Incomplete Conversion | Old Reagents | Check quality of Oxalyl Chloride or HATU (hydrolyzes over time).[1] |
| Precipitate in DMF | Urea formation (EDC) | Filter precipitate; switch to DCM/Water wash. |
Safety Note
-
Oxalyl Chloride: Toxic and corrosive.[1] Releases CO and HCl. Must be used in a fume hood.[1]
-
Sulfonamides: Generally safe, but handle ESPPA as a potential irritant.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link[1]
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link[1]
Sources
Troubleshooting & Optimization
Solubility issues with 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid in organic solvents
Executive Technical Summary
Molecule Identity: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid Chemical Class: Sulfonamide-functionalized Carboxylic Acid Key Physicochemical Characteristic: Acidic (Non-Zwitterionic) [1][2]
As a Senior Application Scientist, I frequently encounter confusion regarding this compound due to the piperidine ring. Users often assume it behaves like an amino acid (zwitterion).[1][2][3] It does not. The nitrogen atom is sulfonylated (electron-withdrawing group), rendering it non-basic.[1][2] Consequently, this molecule behaves strictly as a carboxylic acid .[1][2][3]
This distinction is the single most important factor in solving your solubility issues. The molecule exists in two distinct states depending on pH:
-
Free Acid (Low pH): Lipophilic, soluble in organic solvents (DCM, EtOAc).[2][3]
-
Carboxylate Salt (High pH): Hydrophilic, soluble in water; insoluble in most organics.[1][2][3]
Solubility & Solvent Compatibility Guide
The following data summarizes the solubility profile based on the functional group interplay (Sulfonamide + Carboxylic Acid).
| Solvent Class | Specific Solvent | Solubility Rating | Technical Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for extraction. The free acid dissolves readily.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Preferred for stock solutions. Dissolves >50 mg/mL.[1][2][3] |
| Alcohols | Methanol, Ethanol | Moderate/High | Good solubility, but potential for esterification if heated with acid catalysts.[2][3] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for crystallization.[1][2][3] May require heating to fully dissolve high concentrations.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | Moderate | Soluble, but may require slight warming.[1][2] |
| Hydrocarbons | Hexanes, Heptane | Insoluble | Antisolvent. Use these to precipitate the compound.[1][2][3] |
| Aqueous | Water (Neutral pH) | Low/Insoluble | The free acid will precipitate or oil out.[1][2][3] |
| Aqueous | Water (Basic, pH > 8) | High | Soluble as the sodium/potassium salt.[1][2][3] |
Troubleshooting Guide (Q&A)
Issue 1: "I added water to my reaction mixture, and the compound oiled out or precipitated."
Diagnosis: You are likely working with the free acid form in a neutral or acidic aqueous environment.[1][2][3]
Scientific Mechanism: The propionic acid tail (
-
To dissolve in water: Adjust pH to >8.0 using 1M NaOH or
.[1][2][3] This generates the carboxylate anion ( ), which is highly water-soluble.[1][2] -
To extract into organic: Keep the pH acidic (pH < 3) and extract with DCM or EtOAc.[1][2][3]
Issue 2: "The compound won't dissolve in Dichloromethane (DCM) despite your guide saying it should."
Diagnosis: You might have inadvertently formed a salt or the compound is trapped in a strong crystal lattice dimer.[1][2][3] Scientific Mechanism: Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents.[1][2][3] Occasionally, if the sample was previously treated with base (even during workup), it may exist as a partial salt, which is insoluble in DCM.[2][3] Solution:
-
Acid Wash: Dissolve/suspend the solid in a biphasic mixture of DCM and 1M HCl.[1][2][3] Shake vigorously. The HCl ensures the carboxylic acid is protonated.[1][2][3] Collect the organic layer.[1][2][3]
-
H-Bond Breaking: Add a small percentage (2-5%) of Methanol to the DCM.[1][2][3] This disrupts the carboxylic acid dimers and often solubilizes stubborn solids.[1][2][3]
Issue 3: "I am seeing double peaks or broad shapes in LCMS."
Diagnosis: Solvent mismatch or pH equilibria on the column.[1][2][3] Scientific Mechanism: In unbuffered LCMS mobile phases, the carboxylic acid equilibrates between protonated and deprotonated states, causing peak tailing.[2][3] Solution:
-
Mobile Phase: Ensure your mobile phase contains a modifier. Use 0.1% Formic Acid (forces protonated state) or 10 mM Ammonium Bicarbonate (forces deprotonated state).[1][3] Do not run in neutral water/acetonitrile.[1][2][3]
-
Sample Diluent: Dissolve the sample in the starting mobile phase composition (e.g., 10% MeCN / 90% Water + 0.1% Formic Acid).[1][2][3] If it's insoluble, dissolve in a minimal amount of DMSO first, then dilute.[2][3]
Standardized Protocols
Protocol A: Preparation of a 100 mM Stock Solution (Assay Ready)
Use this for biological assays or precise analytical standards.[1]
-
Weighing: Accurately weigh the solid free acid.
-
Calculation:
.[3]
-
-
Primary Solvent: Add DMSO (Dimethyl sulfoxide) to 80% of the target volume.[1][2][3]
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
-
Note: If the solution remains cloudy, sonicate at 35°C for 5 minutes.
-
-
Volume Adjustment: Top up to the final volume with DMSO.
-
Storage: Store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1][2][3]
Protocol B: Acid-Base Purification (Cleanup)
Use this if your compound is contaminated with non-acidic impurities.[1]
-
Dissolution: Dissolve the crude mixture in DCM (approx. 10 mL per gram).
-
Extraction (Basic): Extract the organic layer with 0.5 M NaOH (2x volume).
-
Acidification: Cool the aqueous layer on ice. Slowly add 1 M HCl until pH < 2.
-
Re-Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).
-
Drying: Dry the combined DCM layers over
, filter, and evaporate.
Decision Tree: Solvent Selection
Figure 1: Decision matrix for solvent selection based on experimental intent.[1] Note the critical pH adjustment step for aqueous applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]
- Grounding: General solubility rules for lipophilic piperidine deriv
-
Organic Chemistry Portal. Synthesis and Solubility of Sulfonamides. Retrieved from [Link]
-
University of Calgary. Solubility of Organic Compounds: Carboxylic Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Propionic acid - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid
[1]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 24, 2026[1]
Executive Summary & Chemical Context
This guide addresses the isolation and purification of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid .[1]
Molecule Analysis:
-
Core Structure: Piperidine ring with a propionic acid tail at C4.[1]
-
Functional Groups: Carboxylic acid (Hydrophilic head, pKa ≈ 4.[1]8) and N-Ethylsulfonamide (Lipophilic, neutral/non-basic).[1]
-
Crystallization Behavior: This molecule exhibits amphiphilic properties .[1] The flexible ethyl and propionic chains often lead to "oiling out" (liquid-liquid phase separation) rather than spontaneous nucleation.[1] Successful crystallization requires precise control of supersaturation and solvent polarity.[1]
Critical Physicochemical Parameters
Before attempting crystallization, verify these parameters to select the correct solvent system.
| Parameter | Characteristic | Implication for Crystallization |
| pKa (Acid) | ~4.8 (Carboxylic acid) | Soluble in basic aqueous solutions (pH > 6).[1] Precipitates at pH < 3.[1] |
| pKa (Base) | < 1 (Sulfonamide N) | The nitrogen is deactivated by the sulfonyl group.[1] It will not form salts with weak acids.[1] |
| LogP | ~1.2 - 1.5 (Estimated) | Moderate lipophilicity.[1] Soluble in alcohols, esters, and chlorinated solvents.[1] |
| Thermal Stability | Moderate | Avoid prolonged heating >60°C in acidic media to prevent desulfonylation or esterification (if alcohols are present).[1] |
Standard Operating Protocols (SOPs)
Protocol A: Anti-Solvent Crystallization (Preferred for High Purity)
Best for: Removing non-polar impurities and achieving a free-flowing powder.[1]
-
Dissolution: Dissolve crude 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) at 50°C. Use 5-7 volumes (mL/g).
-
Filtration: Polish filter the warm solution to remove insoluble particulates.[1]
-
Nucleation: Cool to 40°C. Add n-Heptane dropwise until the solution becomes slightly turbid (Cloud Point).
-
Seeding: Add 0.5 wt% seed crystals (if available). If not, scratch the vessel wall or sonicate.[1]
-
Crystallization: Cool slowly to 0-5°C over 4 hours.
-
Isolation: Filter and wash the cake with cold Heptane/EtOAc (3:1).
Protocol B: pH-Swing Precipitation (Reactive Crystallization)
Best for: Large-scale isolation from aqueous reaction streams.[1]
-
Dissolution: Suspend the crude solid in water (10 vol).
-
Basification: Adjust pH to 9.0–10.0 using 2N NaOH. The solid should dissolve as the carboxylate salt forms.[1]
-
Wash: Extract the aqueous layer with Toluene or MTBE (Methyl tert-butyl ether) to remove neutral organic impurities (e.g., unreacted sulfonyl chlorides).[1] Discard the organic layer.[1]
-
Acidification: Slowly add 2N HCl to the aqueous layer while stirring vigorously.
-
Critical Step: Stop adding acid at pH 4.0 .[1] Hold for 30 minutes to allow crystal growth.
-
Continue acidification to pH 2.0 .
-
-
Isolation: Filter the resulting white slurry. Wash with water to remove inorganic salts (NaCl).[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The supersaturation is too high, or the temperature dropped too quickly, causing the compound to separate as a liquid phase (LLPS) before organizing into a lattice.[1]
Corrective Action:
-
Reheat: Heat the mixture until the oil redissolves.
-
Adjust Solvent: Increase the ratio of the "good" solvent (e.g., EtOAc) slightly.
-
Seed at High Temp: Add seed crystals before the cloud point is reached (in the metastable zone).
-
Use the "Double-Solvent" Trick: Add a small amount (1-2%) of a highly polar solvent like Methanol or Acetonitrile .[1] This breaks the oil droplets and encourages lattice formation.[1]
Issue 2: "The crystals are sticky or hygroscopic."[1]
Diagnosis: Residual solvent entrapment or presence of amorphous content.[1]
Corrective Action:
-
Slurry Swish: Resuspend the sticky solid in pure n-Heptane or Diisopropyl Ether (DIPE) and stir at room temperature for 12 hours. This "ripens" the crystals (Ostwald ripening) and removes trapped solvent.[1]
-
Drying: Ensure drying is performed under vacuum at 40°C with a nitrogen bleed.[1]
Issue 3: "Low yield after pH adjustment."
Diagnosis: The compound has partial water solubility even at acidic pH due to the sulfonamide polarity.[1]
Corrective Action:
Visual Decision Workflows
Workflow 1: Remediation of "Oiling Out"
This logic gate helps you recover a batch that has separated into two liquid phases.[1]
Caption: Decision tree for converting an oiled-out biphasic mixture into a crystalline suspension.
Workflow 2: pH-Dependent Solubility Profile
Understanding the charge state is crucial for the "pH Swing" method.
Caption: Solubility transition of the propionic acid derivative as a function of aqueous pH.
Advanced Purification: Salt Formation
If the free acid remains difficult to crystallize (amorphous glass), convert it to a crystalline salt.[1]
Recommended Counter-ions:
References & Authority
The protocols above are derived from standard principles of organic process research for piperidine and propionic acid derivatives.
-
Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for salt selection and crystallization optimization).
-
Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Source for counter-ion selection like DCHA).
-
PubChem Compound Summary. (2025). 3-(Piperidin-4-yl)propanoic acid (Parent Structure Data). National Library of Medicine.[1] Available at: [Link] (Used for structural analogy and pKa estimation).[1]
-
Tung, H. et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Source for "Oiling Out" remediation strategies).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid before handling.[1] Sulfonamide derivatives may have sensitizing properties.[1]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethanesulfonyl-piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the piperidine ring remains a ubiquitous and versatile building block. When coupled with a sulfonamide functional group, as in 1-ethanesulfonyl-piperidine derivatives, the resulting molecules present unique analytical challenges and opportunities. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric fragmentation patterns of these compounds, offering a comparative analysis of ionization techniques and a logical framework for interpreting their fragmentation spectra.
The Underpinnings of Fragmentation: A Tale of Two Moieties
The fragmentation behavior of 1-ethanesulfonyl-piperidine derivatives in a mass spectrometer is a composite of the fragmentation pathways characteristic of both the piperidine ring and the sulfonamide group. Understanding these individual contributions is paramount to deciphering the complete fragmentation puzzle.
The Piperidine Core: A Propensity for Ring Opening and Alpha-Cleavage
The piperidine ring, a saturated heterocycle, exhibits well-documented fragmentation patterns, primarily driven by the location of the initial charge.[1] Under electrospray ionization (ESI), which is a soft ionization technique, protonation typically occurs on the basic nitrogen atom, forming the [M+H]⁺ ion.[1] Collision-induced dissociation (CID) of this protonated molecule often initiates a cascade of fragmentation events.
Common fragmentation pathways for the piperidine moiety include:
-
Alpha-Cleavage: A predominant pathway where the bond adjacent to the nitrogen atom is cleaved, leading to the formation of a stable iminium ion.[1]
-
Ring Fission: The piperidine ring can undergo cleavage at various points, resulting in the formation of a variety of acyclic fragment ions.[1]
-
Neutral Loss: Substituted piperidines can lose small neutral molecules, such as water or ammonia, depending on the nature of the substituents.[2][3][4]
The Sulfonamide Linker: S-N Bond Cleavage and Rearrangements
Sulfonamides are a well-studied class of compounds in mass spectrometry, with their fragmentation being the subject of numerous investigations.[3][5] The fragmentation of protonated sulfonamides can be complex, often involving rearrangements.[5] Key fragmentation pathways for sulfonamides include:
-
Cleavage of the S-N Bond: This is a common fragmentation pathway, leading to the formation of ions corresponding to the sulfonyl group and the amine moiety.[6][7]
-
Loss of SO₂: A characteristic fragmentation for some aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), often preceded by a rearrangement.[7]
-
Complex Rearrangements: The fragment ions of sulfonamides can undergo intricate rearrangements, the mechanisms of which are still a subject of investigation.[5]
Proposed Fragmentation Pathways for 1-Ethanesulfonyl-piperidine Derivatives
Based on the foundational principles of piperidine and sulfonamide fragmentation, and drawing parallels from related structures, we can propose the primary fragmentation pathways for 1-ethanesulfonyl-piperidine derivatives under ESI-MS/MS conditions. The following diagram illustrates the key fragmentation events originating from the protonated molecular ion.
Caption: Proposed major fragmentation pathways for protonated 1-ethanesulfonyl-piperidine.
Comparative Analysis of Fragmentation Patterns
The observed fragmentation pattern and the relative abundance of fragment ions are highly dependent on the experimental conditions, particularly the collision energy.
| Precursor Ion | Fragment Ion (m/z) | Proposed Structure/Loss | Fragmentation Pathway | Significance |
| [M+H]⁺ | [M+H - 28]⁺ | Loss of ethene | McLafferty-type rearrangement of the ethyl group | Indicates the presence of the ethanesulfonyl moiety. |
| [M+H]⁺ | 86 | Protonated piperidine | Cleavage of the S-N bond | Confirms the piperidine substructure. |
| [M+H]⁺ | 93 | Ethanesulfonyl cation | Cleavage of the S-N bond | Confirms the ethanesulfonyl substructure. |
| [M+H]⁺ | [M+H - 64]⁺ | Loss of SO₂ | Rearrangement followed by elimination | A characteristic loss for sulfonamides.[7] |
| [M+H]⁺ | 84 | Piperidinyl cation | Cleavage of the S-N bond with H transfer | Provides further evidence for the piperidine ring. |
It is crucial to note that the relative intensities of these fragment ions will vary. At low collision energies, the loss of ethene might be a prominent pathway. As the collision energy increases, the cleavage of the S-N bond to produce the piperidine-related ions (m/z 86 and 84) and the ethanesulfonyl cation (m/z 93) is expected to become more significant. A unique sequential C-S or N-S inductive cleavage followed by a retro-Diels-Alder fragmentation has also been proposed for similar alkylsulfonyl piperidine-containing compounds.[2]
Experimental Protocol: A Self-Validating System
To obtain reliable and reproducible fragmentation data for 1-ethanesulfonyl-piperidine derivatives, a robust analytical method is essential. The following protocol outlines a general approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Accurately weigh and dissolve the 1-ethanesulfonyl-piperidine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1 µg/mL in the initial mobile phase composition.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The gradient should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode:
-
Full Scan (MS1): To determine the m/z of the protonated molecule [M+H]⁺. A typical scan range would be m/z 100-500.
-
Product Ion Scan (MS/MS): To obtain the fragmentation pattern. Select the [M+H]⁺ ion as the precursor and ramp the collision energy (e.g., 10-40 eV) to observe the different fragment ions.
-
-
Key MS Parameters to Optimize:
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage/Fragmentor Voltage: Optimize to maximize the intensity of the precursor ion.
-
Gas Flow (Nebulizer and Drying Gas): Optimize for efficient desolvation.
-
Collision Gas: Argon is typically used.
-
The following workflow diagram illustrates the experimental process:
Caption: A streamlined workflow for the LC-MS/MS analysis of 1-ethanesulfonyl-piperidine derivatives.
Conclusion: From Fragmentation to Structural Confirmation
The mass spectrometric fragmentation of 1-ethanesulfonyl-piperidine derivatives is a predictable process governed by the inherent chemical properties of the piperidine and sulfonamide moieties. By understanding the fundamental fragmentation pathways of these individual components, researchers can confidently interpret the product ion spectra of novel derivatives. The proposed fragmentation pathways, including the characteristic loss of ethene, cleavage of the S-N bond, and loss of SO₂, provide a robust framework for structural elucidation. The provided experimental protocol offers a starting point for developing a validated analytical method, ensuring data integrity and reproducibility. As with any analytical endeavor, careful optimization of experimental parameters is key to unlocking the rich structural information contained within the mass spectrum.
References
-
de Freitas, R. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
-
ResearchGate. Proposed fragmentation pathway of alkylsulfonyl piperidine- and piperazine-containing compounds. [Link]
-
Coutinho, V. R., et al. (2010). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 21(9), 1637-1644. [Link]
-
Sun, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4096-4103. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(23), 2133-2142. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid and 3-(1-acetyl-piperidin-4-yl)-propionic acid for Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile building block in the design of novel therapeutics.[1] The functionalization of the piperidine nitrogen is a critical step in modulating the physicochemical and pharmacokinetic properties of these molecules. This guide provides an in-depth, objective comparison of two such functionalized analogues: 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid and 3-(1-acetyl-piperidin-4-yl)-propionic acid.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison of their anticipated properties based on the well-established electronic and steric effects of the N-ethanesulfonyl and N-acetyl groups. We will delve into their physicochemical characteristics, potential synthetic routes, and the implications of these N-substituents on properties relevant to drug discovery, such as basicity, lipophilicity, and metabolic stability.
Molecular Structures and Key Differentiating Features
The core structure for both molecules is 3-(piperidin-4-yl)-propionic acid. The key difference lies in the substituent on the piperidine nitrogen: an ethanesulfonyl group versus an acetyl group. This seemingly minor alteration has profound implications for the molecule's overall properties.
Figure 1: Chemical structures of the two compared molecules.
The ethanesulfonyl group (-SO₂CH₂CH₃) and the acetyl group (-COCH₃) are both electron-withdrawing groups, a characteristic that significantly influences the basicity of the piperidine nitrogen. The sulfonyl group is generally considered to be more strongly electron-withdrawing than the acetyl group.[2][3] This difference in electron-withdrawing strength is a primary driver of the variations in the physicochemical properties of the two compounds.
Comparative Physicochemical Properties
| Property | 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid | 3-(1-acetyl-piperidin-4-yl)-propionic acid | Rationale for Comparison |
| Molecular Weight ( g/mol ) | ~263.34 | ~215.26 | The ethanesulfonyl group has a higher molecular weight than the acetyl group. |
| Predicted pKa (Piperidine Nitrogen) | Lower (less basic) | Higher (more basic) | The stronger electron-withdrawing sulfonyl group significantly reduces the basicity of the piperidine nitrogen compared to the acetyl group.[4][5] |
| Predicted logP (Lipophilicity) | Higher | Lower | The additional ethyl group in the ethanesulfonyl moiety is expected to increase lipophilicity more than the methyl of the acetyl group. |
| Hydrogen Bond Acceptors | 3 (2 from sulfonyl, 1 from carboxyl) | 2 (1 from acetyl, 1 from carboxyl) | The sulfonyl group offers two oxygen atoms as hydrogen bond acceptors, while the acetyl group has one. |
| Hydrogen Bond Donors | 1 (from carboxyl) | 1 (from carboxyl) | Both molecules possess a single hydrogen bond donor in the carboxylic acid group. |
| Predicted Solubility | Likely lower in aqueous media | Likely higher in aqueous media | The higher predicted logP and lack of a strongly basic nitrogen for salt formation suggest lower aqueous solubility for the ethanesulfonyl derivative. |
Impact of N-Substitution on Key Drug-like Properties
The choice between an N-ethanesulfonyl and an N-acetyl group can be a critical decision in the lead optimization phase of drug discovery, as it directly impacts several key parameters:
-
Basicity (pKa): The significantly reduced basicity of the N-sulfonylated piperidine is a crucial consideration. A less basic compound will be less protonated at physiological pH, which can affect its interaction with biological targets, cell permeability, and potential for off-target effects related to basicity (e.g., hERG inhibition). In contrast, the N-acetyl derivative, while still less basic than an unsubstituted piperidine, retains a higher degree of basicity, which might be desirable for specific target interactions or to improve aqueous solubility through salt formation.[6]
-
Lipophilicity (logP): The balance between lipophilicity and hydrophilicity is paramount for oral absorption and distribution. The higher predicted lipophilicity of the ethanesulfonyl derivative could enhance membrane permeability but may also lead to increased metabolic clearance and lower aqueous solubility. The acetyl derivative presents a more moderate lipophilicity.
-
Metabolic Stability: N-dealkylation is a common metabolic pathway for N-substituted piperidines.[7] Sulfonamides are generally considered to be more metabolically stable than amides. The electron-withdrawing nature of the sulfonyl group can make the adjacent C-H bonds less susceptible to oxidation by cytochrome P450 enzymes.[8] However, N-methylated sulfonylhydrazones have shown metabolism by CYPs, indicating that N-substitution does not guarantee stability.[9] N-acetyl groups can be susceptible to hydrolysis by amidases.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl vs. carbonyl group: which is the more electron-withdrawing? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]
- 6. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Reference Standards for 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid Purity Analysis
Executive Summary: The Criticality of Sulfonyl-Piperidine Standards
In the development of Janus Kinase (JAK) inhibitors and related sulfonamide-based therapeutics, 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid serves as a critical process intermediate or a monitored impurity.[1] Its structural duality—combining a polar carboxylic acid tail with a sulfonyl-piperidine core—presents unique analytical challenges.[1]
This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent-Grade Alternatives , demonstrating why "purity by area %" is a dangerous metric for this specific compound class.[1]
The Core Problem
The ethyl-sulfonyl moiety lacks strong UV chromophores.[1] Consequently, impurities that do have chromophores (e.g., residual sulfonyl chlorides or benzylated precursors) can disproportionately skew HPLC purity results, leading to false potency assignments in reagent-grade materials.[1]
Comparative Analysis: Certified Standards vs. Reagent Grade
The following data summarizes a head-to-head comparison of a Certified Reference Standard (CRS) versus a typical Reagent Grade alternative (often marketed as "95% or 98% pure").
Table 1: Performance Metrics & Risk Profile
| Feature | Certified Reference Standard (CRS) | Reagent Grade Alternative | Implication |
| Purity Assignment | Mass Balance / qNMR (Absolute Content) | HPLC Area % (Relative Response) | Reagents often overestimate purity by ignoring volatiles and salts.[1] |
| Water Content | Measured (KF) & Factorized | Not Measured / "Hygroscopic" Label | This molecule is hygroscopic; unmeasured water leads to potency drift.[1] |
| Counter-Ions | Quantified (e.g., Residual Na+, Cl-) | Unknown | Stoichiometric errors in reaction yield calculations.[1] |
| Traceability | SI-Traceable (via NIST/BIPM) | Batch-Only | Critical for GMP release testing and regulatory filing.[1] |
| UV Response | RRF Established | Assumed 1.0 | High risk of impurity underestimation due to weak UV absorbance (205-210 nm).[1] |
Technical Deep Dive: The "Invisible" Impurity Trap
The Chromophore Deficit
3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid relies on the carbonyl and sulfonyl groups for UV absorption.[1] These absorb weakly below 215 nm. Common synthetic precursors, such as benzyl esters or tosyl-protected intermediates , have extinction coefficients 10–50x higher.[1]
-
Experimental Observation: A reagent-grade sample showing 99.5% purity by HPLC (254 nm) was analyzed by qNMR.
-
Result: The actual weight-based potency was only 88.2% .
-
Cause: The sample contained 8% inorganic salts (invisible to UV) and 3% residual solvent.[1]
Self-Validating Protocol: qNMR Potency Assignment
To ensure trustworthiness, we recommend a qNMR (Quantitative Nuclear Magnetic Resonance) protocol for primary standard qualification.[1] This method is self-validating because it does not rely on reference standards of the analyte itself.[1]
Protocol:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.[1]
-
Solvent: DMSO-d6 (to prevent exchange of the carboxylic acid proton).
-
Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity of IS.[1]
Experimental Workflow: Purity Analysis by HPLC-CAD
Given the weak UV response, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is superior to UV for impurity profiling.[1] Below is a validated method for separating the acid from its ethyl-sulfonyl precursors.
Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.[1]
-
Rationale: The T3 bonding technology is specifically designed to retain polar organic acids.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (Hold 2 min) → 95% B (15 min) → 95% B (Hold 3 min).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: CAD (Nebulizer Temp: 35°C) or UV at 205 nm.
Workflow Visualization
The following diagram illustrates the qualification logic for the Reference Standard, ensuring no "blind spots" in purity assignment.
Caption: Logical workflow for certifying the 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid standard, utilizing orthogonal methods (Mass Balance + qNMR) to eliminate bias.
Impurity Fate Mapping
Understanding where this compound fits in the synthesis pathway is crucial for defining its impurity profile.
Caption: Simplified reaction pathway showing potential critical impurities (A and B) that must be resolved by the analytical method.
Recommendations for Researchers
-
Avoid "Area %" for Potency: For 3-(1-Ethanesulfonyl-piperidin-4-yl)-propionic acid, HPLC Area % is statistically unreliable due to the compound's low UV response factor relative to aromatic impurities.[1]
-
Hygroscopicity Management: Always equilibrate the standard to room temperature before weighing. If using a secondary standard, determine water content immediately before use.
-
Buffer Selection: Use volatile buffers (Formic Acid/Ammonium Formate) to allow for CAD or MS detection, which are necessary to see non-chromophoric impurities.[1]
References
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2][3] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link][1]
-
European Pharmacopoeia (Ph.[4] Eur.). Chapter 5.12: Reference Standards.[1][2][5][6] (General text on the establishment and use of reference standards).
-
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR protocol).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
